Cas no 105997-04-4 (5,12-Naphthacenedione,2-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-1,6,10-trihydroxy-8-methyl-)
105997-04-4 structure
Product Name:5,12-Naphthacenedione,2-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-1,6,10-trihydroxy-8-methyl-
Numero CAS:105997-04-4
MF:C25H22O8
MW:450.437387943268
CID:199050
PubChem ID:129163
Update Time:2025-04-19
5,12-Naphthacenedione,2-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-1,6,10-trihydroxy-8-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5,12-Naphthacenedione,2-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-1,6,10-trihydroxy-8-methyl-
- galtamycinone
- (1S)-1,5-anhydro-2,6-dideoxy-1-(1,6,10-trihydroxy-8-methyl-5,12-dioxo-5,12-dihydrotetracen-2-yl)-D-arabino-hexitol
- 1,4,6-Trihydroxy-10-(4,5-dihydroxy-6-methyltetrahydropyran-2-yl)-8-methyl-5,12-tetracendione
- 10-(2,6-Dideoxy-beta-L-arabino-hexopyranosyl)-1,4,6-trihydroxy-8-methyl-5,12-naphthacenedione
- 5,12-Naphthacenedione, 10-(2,6-dideoxy-beta-L-arabino-hexopyranosyl)-1,4,6-trihydroxy-8-methyl-
- 105997-04-4
- 1,5-Anhydro-2,6-dideoxy-1-(1,6,10-trihydroxy-8-methyl-5,12-dioxo-5,12-dihydrotetracen-2-yl)hexitol
- 2-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-1,6,10-trihydroxy-8-methyltetracene-5,12-dione
- DTXSID40909861
-
- Inchi: 1S/C25H22O8/c1-9-5-14-13(16(26)6-9)7-15-20(24(14)31)23(30)12-4-3-11(22(29)19(12)25(15)32)18-8-17(27)21(28)10(2)33-18/h3-7,10,17-18,21,26-29,31H,8H2,1-2H3/t10-,17-,18+,21-/m1/s1
- Chiave InChI: PBTVAODWGBKPII-RZZNUNEXSA-N
- Sorrisi: O1[C@H](C)[C@H]([C@@H](C[C@H]1C1C=CC2C(C3C(=C4C=C(C)C=C(C4=CC=3C(C=2C=1O)=O)O)O)=O)O)O
Proprietà calcolate
- Massa esatta: 450.131468
- Massa monoisotopica: 450.131468
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 33
- Conta legami ruotabili: 1
- Complessità: 786
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 145
- XLogP3: 3.5
Proprietà sperimentali
- Densità: 1.548
- Punto di ebollizione: 709°Cat760mmHg
- Punto di infiammabilità: 246.4°C
- Indice di rifrazione: 1.743
5,12-Naphthacenedione,2-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-1,6,10-trihydroxy-8-methyl- Letteratura correlata
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
105997-04-4 (5,12-Naphthacenedione,2-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-1,6,10-trihydroxy-8-methyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso